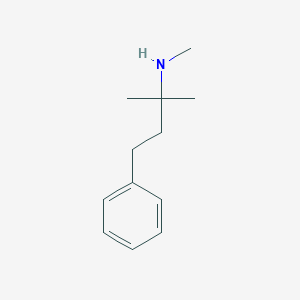

Methyl(2-methyl-4-phenylbutan-2-yl)amine

Beschreibung

Eigenschaften

Molekularformel |

C12H19N |

|---|---|

Molekulargewicht |

177.29 g/mol |

IUPAC-Name |

N,2-dimethyl-4-phenylbutan-2-amine |

InChI |

InChI=1S/C12H19N/c1-12(2,13-3)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |

InChI-Schlüssel |

QTQLQFRQDZHMTM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCC1=CC=CC=C1)NC |

Herkunft des Produkts |

United States |

Synthesis of 2-Methyl-4-phenylbutan-2-amine: An In-Depth Technical Guide

Executive Summary

2-Methyl-4-phenylbutan-2-amine (CAS: 43052-72-8; HCl Salt CAS: 51677-23-7) is a sterically hindered primary amine characterized by an α,α -dimethyl substitution and a lipophilic phenylethyl tail. In medicinal chemistry, this structural motif is highly valued as a building block for aryloxypropanolamine beta-adrenergic antagonists, most notably in the synthesis of Brefonalol ().

Synthesizing amines with a tertiary α -carbon presents unique challenges. Standard reductive amination of the corresponding ketone (4-phenylbutan-2-one) is structurally impossible, as it would yield a secondary carbon center. Therefore, specialized synthetic pathways must be employed to construct the tertiary carbinamine scaffold. This whitepaper provides a comprehensive, self-validating protocol for the synthesis of 2-methyl-4-phenylbutan-2-amine, detailing the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis & Pathway Selection

When approaching the synthesis of an α -tertiary amine, two primary pathways emerge:

-

Radical Decarboxylative Amination : Recent advancements have demonstrated that 2,2-dimethyl-4-phenylbutanoic acid can undergo a Ritter-type decarboxylation mediated by hypervalent iodine(III) species and photoredox catalysis to yield the tertiary amine (). While elegant for late-stage functionalization, the complex precursor synthesis and reliance on expensive catalysts limit its scalability.

-

The Grignard-Ritter Sequence (Industry Standard) : The most robust and scalable route begins with the commercially available benzylacetone (4-phenylbutan-2-one). A Grignard addition installs the tertiary alcohol, which is subsequently converted to the target amine via a Ritter reaction and harsh hydrolysis. This pathway is atom-economical, utilizes inexpensive reagents, and provides excellent overall yields.

We will focus exclusively on the Grignard-Ritter Sequence , as it represents the most reliable method for drug development professionals scaling this intermediate.

Synthetic Workflow

Caption: Synthetic workflow for 2-methyl-4-phenylbutan-2-amine via Grignard and Ritter sequence.

Detailed Experimental Protocols & Mechanistic Causality

Every protocol described below is designed as a self-validating system . Analytical checkpoints are embedded to ensure the reaction has reached completion before advancing, mitigating the risk of carrying over structurally similar impurities.

Step 1: Grignard Addition to Form the Tertiary Alcohol

Objective: Convert benzylacetone to 2-methyl-4-phenylbutan-2-ol.

Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 4-phenylbutan-2-one (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M solution.

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

-

Addition: Dropwise, add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) over 30 minutes via an addition funnel.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Quench & Workup: Carefully quench the reaction with saturated aqueous NH4Cl at 0 °C. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Causality & Rationale:

-

Why 0 °C during addition? Benzylacetone possesses acidic α -protons. At elevated temperatures, the Grignard reagent will act as a base rather than a nucleophile, leading to enolization. Upon quenching, the enolate simply reverts to the starting ketone, drastically reducing yield.

-

Self-Validation Checkpoint: Perform GC-MS analysis. The starting ketone ( m/z 148) must be completely absent, replaced by the tertiary alcohol peak ( m/z 164).

Step 2: The Ritter Reaction

Objective: Convert the tertiary alcohol to N -(2-methyl-4-phenylbutan-2-yl)acetamide.

Methodology:

-

Preparation: Dissolve 2-methyl-4-phenylbutan-2-ol (1.0 eq) in a large excess of anhydrous acetonitrile (MeCN, 10.0 eq), which serves as both the solvent and the nucleophilic reagent.

-

Activation: Cool the solution to 0 °C. Slowly add concentrated sulfuric acid ( H2SO4 , 2.0 eq) dropwise over 45 minutes.

-

Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.

-

Workup: Pour the viscous mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO3 until pH 7-8 is reached. Extract with dichloromethane (DCM). Wash with brine, dry over MgSO4 , and concentrate to yield the crude acetamide.

Causality & Rationale:

-

Why strict temperature control? The addition of H2SO4 to the tertiary alcohol generates a highly stable tertiary carbocation. If the temperature exceeds 10 °C during addition, the carbocation will undergo E1 elimination to form 2-methyl-4-phenylbut-1-ene, an irreversible side reaction.

-

Self-Validation Checkpoint: Analyze via FTIR. The broad O-H stretch (~3300 cm−1 ) of the alcohol must disappear, replaced by a sharp N-H stretch (~3300 cm−1 ) and a strong Amide I C=O stretch (~1650 cm−1 ).

Caption: Mechanistic pathway of the Ritter reaction forming the intermediate acetamide.

Step 3: Sterically Hindered Amide Hydrolysis

Objective: Hydrolyze the acetamide to yield 2-methyl-4-phenylbutan-2-amine hydrochloride ().

Methodology:

-

Preparation: Suspend the crude N -(2-methyl-4-phenylbutan-2-yl)acetamide in 6M aqueous HCl (10 mL per gram of substrate).

-

Hydrolysis: Equip the flask with a reflux condenser and heat to a vigorous reflux (105–110 °C) for 48 hours.

-

Purification: Cool the mixture to room temperature. Extract the acidic aqueous layer with diethyl ether to remove unreacted amide and lipophilic impurities.

-

Isolation: Evaporate the aqueous layer to dryness under reduced pressure to yield the target amine as a stable hydrochloride salt. (To isolate the free base, basify the aqueous layer to pH 12 with NaOH and extract with DCM).

Causality & Rationale:

-

Why harsh acidic reflux? The α,α -dimethyl group creates severe steric shielding around the amide bond. Standard base-catalyzed hydrolysis is exceedingly slow because the hydroxide nucleophile cannot easily access the carbonyl carbon. Refluxing in strong acid protonates the amide oxygen, drastically increasing the electrophilicity of the carbonyl carbon and allowing water to attack despite the steric bulk.

-

Self-Validation Checkpoint: 1H -NMR ( D2O ). The sharp singlet corresponding to the acetyl methyl group (~1.9 ppm) must be completely absent.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters for the described synthetic workflow, assuming a 10-gram starting scale.

| Synthesis Step | Key Reagents | Temp / Time | Expected Yield | Target Purity (HPLC) | Primary Impurity Risk |

| 1. Grignard Addition | Benzylacetone, MeMgBr, THF | 0 °C → RT / 2h | 85 – 90% | > 95% | Unreacted ketone (due to enolization) |

| 2. Ritter Reaction | Tertiary Alcohol, MeCN, H2SO4 | 0 °C → RT / 18h | 70 – 75% | > 90% | Alkene (due to E1 dehydration) |

| 3. Amide Hydrolysis | Acetamide, 6M HCl | 110 °C / 48h | 80 – 85% | > 98% | Unreacted acetamide |

| Overall Process | - | - | ~ 47 – 57% | > 98% | - |

Safety & Chemical Properties

The target compound, 2-methyl-4-phenylbutan-2-amine (Chemical Formula: C11H17N ; Molecular Weight: 163.26 g/mol ), is highly lipophilic and readily crosses biological membranes ().

-

Handling: The free base is a caustic liquid that can cause skin irritation (H315) and serious eye irritation (H319). It should be handled in a fume hood with appropriate PPE.

-

Storage: The free base is prone to oxidation and CO2 absorption from the air (forming carbamates). It is highly recommended to store the compound as its hydrochloride salt at room temperature in a desiccator.

References

-

PubChem . 2-Methyl-4-phenylbutan-2-amine | C11H17N | CID 12851223. National Center for Biotechnology Information. Available at:[Link]

-

MDPI (Molecules) . Radical Decarboxylative Carbon–Nitrogen Bond Formation. (Review detailing the Minakata et al. hypervalent iodine(III) Ritter-type amination). Available at:[Link]

Physicochemical Properties and Synthetic Utility of 2-Methyl-4-phenylbutan-2-amine

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, navigating the structural nuances of aliphatic amines is critical for optimizing pharmacokinetic profiles in drug discovery. 2-Methyl-4-phenylbutan-2-amine (also widely known as 1,1-dimethyl-3-phenylpropylamine) is a sterically hindered primary amine that serves as a high-value intermediate in medicinal chemistry. Existing as both a free base (CAS: 43052-72-8) and a stable hydrochloride salt (CAS: 51677-23-7)[1],[2], this compound is a critical building block in the synthesis of beta-adrenergic antagonists like Brefonalol[3], somatostatin receptor subtype 4 (SSTR4) agonists[4], and various metabolic growth promoters[5].

This whitepaper dissects the physicochemical properties, structural causality, and field-proven synthetic workflows associated with this unique molecule.

Physicochemical Profiling & Structural Causality

The defining feature of 2-methyl-4-phenylbutan-2-amine is its α,α -dimethyl substitution. This gem-dimethyl group fundamentally alters the molecule's spatial geometry, imposing severe steric bulk around the primary amine.

From a physicochemical standpoint, this structural modification drives a highly favorable lipophilicity-to-polarity ratio. The calculated XLogP3 of 1.9 indicates optimal lipophilicity for crossing biological membranes, while the low Topological Polar Surface Area (TPSA) of 26 Ų ensures excellent permeability, including blood-brain barrier (BBB) penetration if utilized in CNS-targeted active pharmaceutical ingredients (APIs)[6].

Table 1: Core Physicochemical Descriptors

| Property | Value | Causality / Significance |

| Molecular Formula | C₁₁H₁₇N | Defines the homologous phenethylamine backbone. |

| Molecular Weight | 163.26 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5[6]. |

| Monoisotopic Mass | 163.136 Da | Critical for exact mass validation via high-resolution LC-MS[6]. |

| XLogP3 | 1.9 | Moderate lipophilicity; ideal for hydrophobic target pockets[6]. |

| TPSA | 26 Ų | Highly favorable for passive membrane diffusion[6]. |

| Rotatable Bonds | 3 | Provides sufficient flexibility for the phenyl ring to achieve optimal π−π stacking in receptor binding sites[6]. |

Mechanistic Pharmacology: The Steric Shielding Effect

In drug design, a primary vulnerability of phenethylamine derivatives is rapid oxidative deamination by monoamine oxidase (MAO) enzymes. The causality behind the integration of 2-methyl-4-phenylbutan-2-amine into API scaffolds lies in its steric shielding effect .

The gem-dimethyl group at the α -carbon physically blocks the MAO active site from accessing the amine. Because MAO requires the abstraction of an α -proton to form an intermediate imine, the complete absence of α -protons (due to the dual methyl substitution) renders the amine highly resistant to enzymatic degradation. This translates directly to a prolonged pharmacological half-life in vivo.

Fig 1. Mechanistic pathway of MAO resistance via steric hindrance.

Synthetic Workflows & Experimental Protocols

The Chemical Challenge: Why Traditional Routes Fail

Synthesizing primary amines on tertiary carbons presents a distinct chemical challenge. Traditional methods like reductive amination or Gabriel synthesis fail entirely due to the extreme steric hindrance preventing nucleophilic attack (SN2) or imine formation. Therefore, the Ritter Reaction is the authoritative, self-validating protocol for generating this compound[7].

Protocol A: Synthesis of 2-Methyl-4-phenylbutan-2-amine via Ritter Reaction

-

Grignard Addition (Tertiary Alcohol Formation): Charge a dry, argon-purged flask with benzylacetone (1.0 eq) in anhydrous THF. Cool to 0°C. Dropwise, add methylmagnesium bromide (MeMgBr, 1.2 eq). The causality here is straightforward: the Grignard reagent attacks the ketone to cleanly yield the tertiary alcohol, 2-methyl-4-phenylbutan-2-ol. Quench with saturated NH₄Cl and extract with ethyl acetate.

-

Carbocation Generation: Dissolve the isolated tertiary alcohol in glacial acetic acid. Slowly add concentrated sulfuric acid (H₂SO₄) at 0°C. The strong acid protonates the hydroxyl group, which leaves as water, generating a highly stable tertiary carbocation.

-

Nitrile Trapping (The Ritter Step): Introduce sodium cyanide (NaCN) or utilize acetonitrile as a solvent. The nitrogen lone pair of the nitrile attacks the tertiary carbocation, forming a nitrilium ion intermediate.

-

Hydrolysis: Dilute the mixture with water and heat to reflux. The intermediate hydrolyzes to yield the primary amine target, 2-methyl-4-phenylbutan-2-amine. Basify the aqueous layer (pH > 10) and extract with dichloromethane (DCM).

Protocol B: Application in Brefonalol API Synthesis

2-methyl-4-phenylbutan-2-amine is famously utilized to construct the bulky aryloxypropanolamine side chain of the beta-blocker Brefonalol[3].

-

Epoxide Formation: React 6-hydroxy-3,4-dihydro-1H-quinolin-2-one with epichlorohydrin to form the epoxide intermediate[3].

-

Nucleophilic Ring Opening: Dissolve the epoxide in ethanol and add 2-methyl-4-phenylbutan-2-amine. Reflux for 6-10 hours. The primary amine selectively attacks the less sterically hindered terminal carbon of the epoxide[3].

-

Isolation: Evaporate the solvent under reduced pressure and purify via column chromatography (ethyl acetate/hexane gradient) to yield pure Brefonalol[3].

Fig 2. Synthetic workflow from benzylacetone to Brefonalol API.

Analytical Characterization Protocol

To ensure trustworthiness and self-validation of the synthesized batch, the following analytical parameters must be met:

-

LC-MS (ESI+): The sample should exhibit a dominant molecular ion peak [M+H]+ at m/z 164.14 .

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.15 - 7.30 (m, 5H) - Aromatic protons of the phenyl ring.

-

δ 2.65 (m, 2H) - Benzylic CH2 protons.

-

δ 1.65 (m, 2H) - Aliphatic CH2 protons adjacent to the quaternary carbon.

-

δ 1.50 (br s, 2H) - Amine NH2 protons (disappears upon D2O shake).

-

δ 1.15 (s, 6H) - The critical gem-dimethyl protons, appearing as a sharp, integrated singlet.

-

Sources

- 1. 2-methyl-4-phenylbutan-2-amine hydrochloride | 51677-23-7 [sigmaaldrich.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US9371282B2 - Somatostatin receptor subtype 4 (SSTR4) agonists - Google Patents [patents.google.com]

- 5. US4690951A - Growth promotion - Google Patents [patents.google.com]

- 6. 2-Methyl-4-phenylbutan-2-amine | C11H17N | CID 12851223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

A Predictive Spectroscopic and Structural Elucidation Guide to 2-Methyl-4-Phenylbutan-2-Amine

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for 2-methyl-4-phenylbutan-2-amine (C₁₁H₁₇N). In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the expected results from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols are provided for each technique, offering a self-validating framework for researchers aiming to synthesize and characterize this molecule. The guide is intended for researchers, scientists, and professionals in drug development who require a robust theoretical framework for the structural elucidation of novel phenethylamine derivatives.

Introduction and Molecular Overview

2-Methyl-4-phenylbutan-2-amine is a primary aliphatic amine featuring a phenethyl backbone. Its structure, containing a quaternary carbon bonded to the amine group, presents unique spectroscopic features. The molecular formula is C₁₁H₁₇N, with a monoisotopic mass of approximately 163.14 Da.[1][2][3] Understanding its spectral signature is crucial for its unambiguous identification, purity assessment, and for differentiating it from structural isomers.[4][5] This guide will detail the predicted spectral characteristics based on its constituent functional groups and overall molecular architecture.

Core Molecular Properties

A summary of the key computed properties for 2-methyl-4-phenylbutan-2-amine is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [2][3] |

| Molecular Weight | 163.26 g/mol | [2][6] |

| Monoisotopic Mass | 163.13610 Da | [1][2] |

| IUPAC Name | 2-methyl-4-phenylbutan-2-amine | [2] |

| Canonical SMILES | CC(C)(CCC1=CC=CC=C1)N | [2] |

| Topological Polar Surface Area | 26 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For 2-methyl-4-phenylbutan-2-amine, electrospray ionization (ESI) is a suitable soft ionization technique.

Causality Behind Experimental Choices

ESI is chosen to maximize the likelihood of observing the protonated molecular ion [M+H]⁺. However, phenethylamine derivatives are known to be susceptible to in-source fragmentation.[7][8] Therefore, optimizing source conditions, such as using a lower capillary voltage and source temperature, is critical to minimize premature fragmentation and ensure the detection of the parent ion.[8] The "nitrogen rule" is a key principle applicable here: a compound with an odd number of nitrogen atoms, such as this one, will have an odd molecular weight for its molecular ion.[9]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Source Conditions (Optimization Required):

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): For structural confirmation, select the protonated molecular ion ([M+H]⁺ at m/z 164.14) as the precursor ion and subject it to collision-induced dissociation (CID) with argon or nitrogen gas to generate a product ion spectrum.

Predicted Fragmentation Pathways

The primary fragmentation mechanism for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond), which results in a stable, resonance-stabilized iminium ion.[9][10] For 2-methyl-4-phenylbutan-2-amine, this is the most anticipated fragmentation route.

Caption: Predicted major fragmentation pathways for protonated 2-methyl-4-phenylbutan-2-amine.

Predicted Mass Spectrum Data

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 164.14 | [C₁₁H₁₈N]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 147.12 | [C₁₁H₁₅]⁺ | Loss of ammonia (NH₃) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, resulting from cleavage of the Cα-Cβ bond followed by rearrangement. |

| 58.07 | [C₃H₈N]⁺ | Iminium ion [(CH₃)₂C=NH₂]⁺, resulting from α-cleavage. This is expected to be the base peak.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Causality Behind Experimental Choices

As 2-methyl-4-phenylbutan-2-amine is expected to be a liquid or low-melting solid, Attenuated Total Reflectance (ATR) is the most convenient sampling technique, requiring minimal sample preparation. The key functional groups to identify are the primary amine (N-H stretches and bends), aliphatic C-H, and aromatic C-H and C=C bonds. Primary amines are distinguished by the presence of two N-H stretching bands due to symmetric and asymmetric vibrations.[11][12][13]

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Appearance |

| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Two distinct, medium-intensity, sharp peaks.[9][11][13] |

| 3100-3000 | Aromatic C-H Stretch | Weak to medium, sharp peaks. |

| 2960-2850 | Aliphatic C-H Stretch | Strong, sharp peaks. |

| 1650-1580 | N-H Bend (Scissoring) | Medium to strong, sharp peak.[13] |

| 1600, 1475 | Aromatic C=C Bending | Two medium-intensity, sharp peaks. |

| 1250-1020 | C-N Stretch (Aliphatic) | Weak to medium peak.[13] |

| 910-665 | N-H Wag | Strong, broad peak.[13] |

| 770-730 & ~690 | C-H Out-of-Plane Bend | Strong peaks indicative of monosubstitution on the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural elucidation.

Causality Behind Experimental Choices

A standard 400-600 MHz spectrometer provides sufficient resolution for unambiguous assignment of protons and carbons in a molecule of this size. Deuterated chloroform (CDCl₃) is a common and effective solvent. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). The amine protons (N-H) are often broad and may not show clear coupling due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[9][11] Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear due to H-D exchange, a definitive method for its identification.[11]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the CDCl₃. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical Parameters: Spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 8-16 scans.[14]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[14]

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methyl-4-phenylbutan-2-amine | C11H17N | CID 12851223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. d.lib.msu.edu [d.lib.msu.edu]

- 6. (2R)-N-methyl-4-phenylbutan-2-amine | C11H17N | CID 40579079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. projectguru.in [projectguru.in]

- 11. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1,1-Dimethyl-3-phenylpropanamine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance

1,1-Dimethyl-3-phenylpropanamine (IUPAC: 2-methyl-4-phenylbutan-2-amine) is a sterically hindered, tert-alkyl primary amine. The α,α -dimethylphenethylamine structural motif is highly valued in drug development due to its resistance to monoamine oxidase (MAO) degradation, thereby extending the pharmacokinetic half-life of the pharmacophore. Synthesizing such sterically congested amines presents a unique challenge: direct amination of tertiary carbons is frequently outcompeted by elimination (E2) pathways. As a Senior Application Scientist, I recommend a robust, field-proven retrosynthetic strategy: a Grignard addition followed by a Ritter reaction, culminating in amide hydrolysis.

Retrosynthetic Analysis & Strategic Pathway Selection

To achieve high atom economy and predictable regioselectivity, we avoid direct epoxide ring-opening. Instead, we build the carbon framework via a Grignard reaction and install the amine via carbocation-trapping chemistry.

Retrosynthetic pathway for 1,1-dimethyl-3-phenylpropanamine via Grignard and Ritter reactions.

Mechanistic Insights: The Grignard-Ritter Sequence

1. Grignard Addition: The synthesis of the tertiary alcohol precursor can be achieved by adding to a solution of 4-phenylbutan-2-one[1]. The nucleophilic attack of the methyl carbanion equivalent on the carbonyl carbon is highly chemoselective. A critical failure point here is the enolization of the starting ketone. Benzylacetone has acidic α -protons; at higher temperatures, the Grignard reagent acts as a base rather than a nucleophile. Maintaining cryogenic temperatures (-78 °C) kinetically favors the addition pathway over deprotonation.

2. The Ritter Reaction: The is a reliable method for producing amides via an intermolecular amination reaction, especially for tertiary carbon centers[2]. Direct amination of tertiary alcohols requires strong Brønsted/Lewis acids[2]. To a stirred solution of 2-methyl-4-phenylbutan-2-ol in at 0 °C, concentrated sulfuric acid is added dropwise[3]. The acid protonates the hydroxyl group, which leaves as water to form a highly stable 1,1-dimethyl-3-phenylpropyl carbocation. Acetonitrile acts as both solvent and nucleophile, attacking the carbocation to form a nitrilium ion, which tautomerizes to an acetamide upon aqueous workup.

Mechanistic sequence of the Ritter reaction generating the acetamide intermediate.

Quantitative Data & Reaction Optimization

| Reaction Phase | Reagents & Equivalents | Temp (°C) | Time (h) | Expected Yield | Key Intermediate / Product |

| Grignard Addition | 4-phenylbutan-2-one (1.0 eq)MeMgBr (1.2 eq) | -78 to 25 | 12 | 72–85% | 2-Methyl-4-phenylbutan-2-ol |

| Ritter Reaction | Tertiary Alcohol (1.0 eq)MeCN (Excess)H₂SO₄ (1.5 eq) | 0 to 25 | 24 | 60–70% | N-(1,1-Dimethyl-3-phenylpropyl)acetamide |

| Amide Hydrolysis | Acetamide (1.0 eq)KOH (5.0 eq) | 150–160 | 48 | 75–80% | 1,1-Dimethyl-3-phenylpropanamine |

Step-by-Step Experimental Protocols

Step 1: Grignard Addition to Form 2-Methyl-4-phenylbutan-2-ol

Objective: Chemoselective nucleophilic addition while suppressing enolization.

-

Flame-dry a 250 mL round-bottom flask under argon.

-

Dissolve 4-phenylbutan-2-one (10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add methylmagnesium bromide (12.0 mmol, 1.2 eq, 3.0 M in diethyl ether) via syringe[1].

-

Allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Self-Validation System: Monitor via TLC (Hexanes:EtOAc 4:1). The starting ketone (UV active, higher Rf) should disappear, replaced by the tertiary alcohol (UV active, lower Rf).

-

Quench carefully with 10 mL of saturated aqueous NH₄Cl. Insight: Using a mild acid like NH₄Cl instead of HCl prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.

-

Extract with ethyl acetate (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the product[1].

Step 2: Ritter Reaction to Form N-(1,1-Dimethyl-3-phenylpropyl)acetamide

Objective: Generation of a tertiary carbocation and subsequent trapping by a nitrile.

-

In a 100 mL flask, dissolve 2-methyl-4-phenylbutan-2-ol (8.0 mmol, 1.0 eq) in 15 mL of anhydrous acetonitrile[3].

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (12.0 mmol, 1.5 eq) dropwise over 15 minutes[3]. Insight: Strict temperature control is mandatory. Exceeding 5 °C during addition promotes E1 elimination, yielding 2-methyl-4-phenylbut-2-ene instead of the desired nitrilium intermediate.

-

Remove the ice bath and stir at room temperature for 24 hours[3].

-

Self-Validation System: The reaction mixture will turn from clear to pale yellow. IR spectroscopy of an aliquot can confirm the disappearance of the broad O-H stretch (~3400 cm⁻¹) and the appearance of a sharp amide C=O stretch (~1650 cm⁻¹).

-

Pour the mixture over 50 g of crushed ice. Insight: Ice water hydrolyzes the nitrilium ion to the acetamide while safely dissipating the exothermic heat of H₂SO₄ dilution.

-

Extract with dichloromethane (3 x 20 mL), wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate to yield the crude acetamide.

Step 3: Amide Hydrolysis to Form 1,1-Dimethyl-3-phenylpropanamine

Objective: Cleavage of the sterically hindered amide bond.

-

Suspend the crude N-(1,1-dimethyl-3-phenylpropyl)acetamide (5.0 mmol) in 10 mL of ethylene glycol.

-

Add potassium hydroxide (25.0 mmol, 5.0 eq). Insight: The steric bulk of the α,α -dimethyl group severely hinders nucleophilic attack at the amide carbonyl. High-boiling solvents like ethylene glycol allow for the extreme temperatures (150-160 °C) required to drive this hydrolysis.

-

Reflux the mixture at 160 °C for 48 hours.

-

Cool to room temperature, dilute with 30 mL of water, and extract with diethyl ether (3 x 20 mL).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

-

Self-Validation System: The final product is a primary amine. A Ninhydrin stain on TLC will yield a strong positive (purple) spot, confirming the presence of the free amine.

References

-

Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives - The Journal of Organic Chemistry (ACS).[Link]

Sources

Exploratory Studies on Chiral Butan-2-amine Derivatives: Asymmetric Synthesis and Pharmacological Applications

Executive Summary

Chiral butan-2-amine (sec-butylamine) derivatives represent a privileged class of structural motifs in modern medicinal chemistry and organic synthesis. The stereocenter at the C2 position of the butane backbone is not merely a structural feature; it is the primary determinant for the spatial orientation of flanking pharmacophores, dictating target receptor affinity and selectivity. This technical guide explores the mechanistic grounding of these derivatives in drug discovery, the thermodynamic challenges of their asymmetric synthesis, and field-proven biocatalytic protocols designed to achieve absolute stereocontrol.

Mechanistic Grounding: The Causality of the Chiral Center

The biological efficacy of butan-2-amine derivatives is intrinsically linked to their stereochemistry. Enantiomers of these derivatives often exhibit vastly different pharmacological profiles due to the highly specific topographical requirements of enzyme active sites and receptor binding pockets.

Case Study A: DPP-IV Inhibition (Sitagliptin)

A paramount example of this scaffold in clinical application is Sitagliptin (MK-0431), an orally active Dipeptidyl Peptidase IV (DPP-IV) inhibitor used for type 2 diabetes management[1]. The active pharmaceutical ingredient features a highly specific (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine moiety[1].

The Causality of Binding: The (2R)-configuration is non-negotiable for its mechanism of action. The chiral amine group forms a critical salt bridge with the Glu205 and Glu206 residues in the S2 pocket of the DPP-IV enzyme, while the trifluorophenyl group occupies the S1 pocket[2]. If the (2S)-enantiomer were used, the steric clash would prevent the formation of this salt bridge, drastically reducing the IC50 from its potent 18 nM baseline[1]. By inhibiting DPP-IV, the drug prevents the cleavage of active GLP-1, thereby promoting insulin secretion.

Pharmacological pathway of DPP-IV inhibition by chiral butan-2-amines.

Case Study B: Neuropsychiatric Targeting (HBK-10)

Beyond metabolic disorders, the scaffold is highly relevant in neuropharmacology. HBK-10, a novel 2-methoxyphenylpiperazine derivative, utilizes a 1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine intermediate to target 5-HT1A and D2 receptors[3]. The steric bulk and spatial arrangement provided by the butan-2-amine linker ensure optimal penetration into the orthosteric binding site of the 5-HT1A receptor, yielding potent antidepressant-like properties in preclinical models[3].

Advanced Asymmetric Synthesis: Overcoming Thermodynamic Limits

Synthesizing butan-2-amine derivatives with high enantiomeric excess (ee > 99%) traditionally required transition-metal-catalyzed asymmetric hydrogenation or stoichiometric chiral auxiliaries. However, the pharmaceutical industry is rapidly shifting toward biocatalysis using ω -Transaminases ( ω -TAs) due to their exquisite stereoselectivity and green chemistry profile[4].

The Thermodynamic Challenge

The core issue with ω -TA-catalyzed asymmetric reductive amination of prochiral ketones (e.g., 2-butanone) is thermodynamics. When using L-alanine as the amino donor, the transamination reaction is severely equilibrium-limited. The free energy change ( ΔG ) is unfavorable, resulting in an equilibrium constant ( Keq ) of approximately 6.8×10−3 [5]. Without intervention, the reaction stalls at a mere fraction of the theoretical yield.

Causality of the Equilibrium Shift Strategy

To break this thermodynamic barrier, researchers must manipulate the reaction environment. Two primary strategies are employed:

-

Mass Action (Chemical): Flooding the system with a vast excess of a cheap, volatile amine donor like isopropylamine (IPA) pushes the equilibrium forward[6].

-

Metabolically Driven Shift (Biological): Using whole-cell biocatalysts (e.g., E. coli expressing ω -TA) rather than isolated enzymes. The causality here is elegant: as the ω -TA transfers the amino group from L-alanine to the ketone, it generates pyruvate as a byproduct. The living E. coli cells immediately consume this pyruvate via their native Tricarboxylic Acid (TCA) cycle. By continuously removing the byproduct from the system, Le Chatelier's principle dictates that the equilibrium is perpetually pulled toward the chiral amine product, achieving conversions >75% that far exceed the thermodynamic limit[5].

Biocatalytic asymmetric synthesis cascade for chiral butan-2-amines.

Self-Validating Experimental Protocol: Biocatalytic Synthesis of (S)-sec-Butylamine

The following protocol details the metabolically driven asymmetric amination of 2-butanone to (S)-sec-butylamine. Crucially, this protocol is designed as a self-validating system: it integrates a chiral derivatization step directly into the workflow, ensuring that the reported enantiomeric excess is analytically proven rather than assumed[5][7][8].

Step 1: Biocatalyst Preparation

-

Cultivate E. coli cells expressing ω -transaminase (e.g., from Vibrio fluvialis JS17) in LB medium supplemented with appropriate antibiotics[7].

-

Harvest cells via centrifugation (4000 rpm, 15 min, 4°C) and wash twice with 100 mM potassium phosphate buffer (pH 7.5). Resuspend to a final concentration of 100 mg dry cell weight/mL.

Step 2: Reaction Assembly

-

In a baffled bioreactor, combine the whole-cell suspension with 50 mM 2-butanone (the prochiral ketone) and 100 mM L-alanine (the amino donor)[5].

-

Supplement the mixture with 0.1 mM Pyridoxal 5'-phosphate (PLP) as the essential enzyme cofactor.

Step 3: Metabolically Driven Incubation

-

Incubate the reaction at 30°C with orbital shaking at 200 rpm.

-

Mechanistic Note: Ensure aerobic conditions are maintained. Oxygen is required for the E. coli cells to efficiently process the byproduct (pyruvate) through the TCA cycle, which is the exact mechanism driving the equilibrium shift[5]. Run the reaction for 12–24 hours.

Step 4: Product Isolation

-

Terminate the reaction by adjusting the pH to 12.0 using 5M NaOH, which deprotonates the synthesized amine, rendering it lipophilic.

-

Extract the aqueous phase three times with equal volumes of methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

Step 5: Analytical Self-Validation (Chiral Derivatization & HPLC)

-

Validation Logic: Aliphatic amines like sec-butylamine lack strong chromophores and are difficult to resolve directly on chiral columns.

-

Derivatize a 50 μ L aliquot of the extracted product with 2,3,4,6-tetra-O-acetyl- β -D-glucopyranosyl isothiocyanate (GITC)[5].

-

Analyze the resulting diastereomeric thioureas via Reversed-Phase HPLC (Symmetry C18 column) with UV detection at 254 nm. The distinct retention times of the (R) and (S) derivatives will definitively validate the >99% ee of the (S)-sec-butylamine product.

Quantitative Data Summaries

Table 1: Biocatalytic Parameters for Butan-2-amine Synthesis

Comparison of various ω -TAs utilized in the synthesis and kinetic resolution of butan-2-amine derivatives.

| Biocatalyst Source | Reaction Type | Substrate | Co-solvent / Donor | Max Yield / Conv. | Enantiomeric Excess (ee) | Ref |

| Vibrio fluvialis JS17 | Kinetic Resolution | rac-sec-butylamine | Pyruvate | 50% (Theoretical Max) | 94.7% (R) | [7] |

| Bacillus megaterium | Kinetic Resolution | rac-sec-butylamine | Pyruvate | 46% | 99.0% (R) | [4] |

| Engineered E. coli (OATA) | Asymmetric Synthesis | 2-butanone | L-Alanine (Metabolic shift) | 75% | >99.0% (S) | [5] |

| Arthrobacter sp. (ArR-TA) | Asymmetric Synthesis | 1-phenylpropan-2-one | Isopropylamine (Excess) | 89% | >99.0% (R) | [6] |

Table 2: Pharmacological Profile of Key Butan-2-amine Derivatives

Impact of the chiral butan-2-amine scaffold on primary target affinity.

| Compound Name | Primary Target | Scaffold Role | Pharmacological Affinity | Clinical / Preclinical Status | Ref |

| Sitagliptin (MK-0431) | DPP-IV Enzyme | (2R)-amine forms critical salt bridge in S2 pocket | IC50 = 18 nM | FDA Approved (Type 2 Diabetes) | [1] |

| HBK-10 | 5-HT1A Receptor | Spatial linker for orthosteric binding | High affinity (Ki not specified) | Preclinical (Antidepressant) | [3] |

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]

- 7. Comparison of the omega-transaminases from different microorganisms and application to production of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl(2-methyl-4-phenylbutan-2-yl)amine

Abstract

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of Methyl(2-methyl-4-phenylbutan-2-yl)amine, a novel compound belonging to the 2-phenethylamine class.[1] Structurally related to known amphetamine-type stimulants, this molecule requires a systematic and rigorous characterization to elucidate its mechanism of action, functional activity, and potential safety liabilities.[2] We present a tiered, logic-driven screening cascade, beginning with primary target identification at monoamine transporters, progressing to functional assays of neurotransmitter flux, and concluding with essential safety assessments. Each section details not only the experimental protocols but also the underlying scientific rationale, quality control measures, and data interpretation strategies essential for robust and reliable preclinical drug development. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds.

Introduction: Rationale for a Structured In Vitro Cascade

The compound of interest, Methyl(2-methyl-4-phenylbutan-2-yl)amine, is a structural analog of phenethylamine.[1][3] This class of molecules is well-known to interact with the monoamine neurotransmitter systems—specifically the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] Malfunctions and pharmacological modulation of these transporters are implicated in a wide range of neurological and psychiatric conditions, including depression, ADHD, and substance use disorders.[4] Therefore, any novel phenethylamine derivative warrants a thorough investigation of its effects on these key central nervous system targets.

The primary scientific challenge is to determine not just if the compound binds to these transporters, but how it affects their function. A compound can act as a reuptake inhibitor (blocking the transporter from clearing neurotransmitters from the synapse) or as a releasing agent (promoting reverse transport of neurotransmitters out of the neuron).[5] This distinction is critical, as it profoundly influences the compound's overall pharmacological and psychoactive profile.

This guide is structured as a logical, tiered workflow. This cascade approach ensures that foundational data on target affinity are established before committing resources to more complex and labor-intensive functional and safety assays.

Caption: In Vitro Screening Cascade for Novel Phenethylamines.

Tier 1: Primary Target Engagement – Monoamine Transporters

The foundational step is to quantify the compound's binding affinity for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT). Radioligand binding assays are the gold standard for this purpose, providing a direct measure of target occupancy.[6]

Principle of Radioligand Competition Binding

This technique measures the ability of the test compound to displace a known high-affinity radioligand from the transporter. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This is then converted to an inhibition constant (Ki) to provide a true measure of affinity.[7]

Experimental Protocol: Radioligand Binding

This protocol is adapted for a 96-well format using cell membranes prepared from HEK293 cells stably expressing the human transporter of interest.[7][8]

-

Membrane Preparation: Homogenize HEK293 cells expressing hDAT, hNET, or hSERT in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[7] Resuspend the pellet in fresh buffer and determine the protein concentration using a BCA assay.[7]

-

Assay Setup: In a 96-well plate, combine in triplicate:

-

Total Binding: Cell membranes, assay buffer, and the appropriate radioligand (e.g., [¹²⁵I]RTI-55 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).[9]

-

Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM mazindol for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT) to saturate all specific binding sites.

-

Test Compound: Cell membranes, radioligand, and serial dilutions of Methyl(2-methyl-4-phenylbutan-2-yl)amine (e.g., from 1 pM to 100 µM).

-

-

Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[7]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7] This separates the membrane-bound radioligand from the unbound.

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[7]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[7]

-

Data Presentation and Interpretation

The results should be summarized in a clear table, allowing for easy comparison of the compound's affinity and selectivity across the three monoamine transporters.

| Target Transporter | Radioligand | Test Compound Ki (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (SERT/NET) |

| hSERT | [³H]Citalopram | e.g., 150 | 1.0 | 3.0 |

| hDAT | [¹²⁵I]RTI-55 | e.g., 1500 | 0.1 | - |

| hNET | [³H]Nisoxetine | e.g., 50 | 3.0 | 1.0 |

Interpretation: A lower Ki value indicates higher binding affinity. The selectivity ratios reveal the compound's preference for one transporter over others. In the example above, the compound is most potent at hNET, followed by hSERT, and is weakest at hDAT. This profile is crucial for predicting its likely physiological effects.

Tier 2: Functional Activity & Mechanism of Action

Affinity data alone are insufficient. We must now determine how the compound functionally modulates the transporters. The key experiments are neurotransmitter uptake and release assays.[5][10]

Neurotransmitter Uptake Inhibition Assay

This assay measures the compound's ability to block the normal function of the transporters, which is to take up neurotransmitters from the extracellular space.

Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine). A functional transporter will internalize the radiolabel. If the test compound is a reuptake inhibitor, it will block this process, resulting in a lower intracellular radioactive signal.[11][12] Modern non-radioactive alternatives using fluorescent substrates are also available and offer a simpler, mix-and-read protocol ideal for higher throughput.[13][14]

-

Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates and grow to a confluent monolayer.[12][13]

-

Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB).[15] Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine).[11][16]

-

Initiation: Initiate the uptake by adding a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a concentration near its Km value.[11][15]

-

Incubation: Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[15][16] The time must be within the linear range of uptake for the specific cell line.

-

Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.[15]

-

Lysis & Quantification: Lyse the cells (e.g., with 1% SDS) and measure the internalized radioactivity via liquid scintillation counting.[15]

-

Data Analysis: Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

Neurotransmitter Release (Efflux) Assay

This assay distinguishes a reuptake inhibitor from a releasing agent. Releasing agents, like amphetamine, cause the transporter to work in reverse, actively pumping neurotransmitter out of the cell.[5]

Cells are first "pre-loaded" with a radiolabeled neurotransmitter. After washing away the excess extracellular radiolabel, the cells are exposed to the test compound. If the compound is a releasing agent, it will trigger the efflux of the pre-loaded radiolabel into the supernatant, which can then be quantified.[12]

-

Cell Plating & Pre-loading: Plate cells as in the uptake assay. Load the cells by incubating them with a radiolabeled neurotransmitter for 30-60 minutes at 37°C.

-

Wash: Wash the cells extensively with buffer to remove all extracellular radioactivity.

-

Efflux Stimulation: Add buffer containing various concentrations of the test compound or a known releasing agent (e.g., d-amphetamine for DAT/NET, MDMA for SERT).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Quantification: Collect the supernatant (extracellular medium) from each well. Lyse the cells to determine the remaining intracellular radioactivity. Measure the radioactivity in both fractions.

-

Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each concentration. Plot this against the log concentration of the test compound to determine the EC50 (the concentration that elicits 50% of the maximal release).

Off-Target Screening: Trace Amine-Associated Receptor 1 (TAAR1)

Many phenethylamines and amphetamine-type stimulants are also agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[17] TAAR1 activation can modulate dopaminergic and serotonergic systems, making it a critical off-target to investigate.[17][18]

TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to an increase in intracellular cyclic AMP (cAMP). This can be measured using various methods, such as a bioluminescence resonance energy transfer (BRET) or GloSensor cAMP assay in cells co-expressing TAAR1 and a cAMP biosensor.[17][18][19]

-

Cell Transfection: Transfect HEK293T cells with plasmids encoding for human TAAR1 and a cAMP biosensor (e.g., GloSensor).[17]

-

Assay: Plate the transfected cells. After incubation, expose the cells to varying concentrations of the test compound or a known TAAR1 agonist (e.g., β-phenylethylamine or a reference compound like SEP-363856).[17][20]

-

Detection: Measure the luminescent signal in real-time using a plate reader. An increase in signal corresponds to an increase in cAMP, indicating agonist activity.[17]

-

Data Analysis: Determine the EC50 and Emax (maximum effect relative to a full agonist) for the compound.

Caption: Mechanisms of Monoamine Transporter Modulation.

Tier 3: In Vitro Safety & Liability Profiling

Early assessment of potential safety issues is paramount in drug development. For CNS-active compounds, two key in vitro safety assays are general cytotoxicity and cardiac safety (hERG channel inhibition).

General Cytotoxicity: MTT Assay

This assay provides a measure of the compound's effect on cell viability and metabolic activity.[21][22]

Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.[21]

-

Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma or HEK293) in a 96-well plate and incubate for 24 hours.[23]

-

Compound Treatment: Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[21][24]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[21][23]

-

Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the CC50 (the concentration that reduces cell viability by 50%).

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[25][26] Assessing a compound's hERG liability is a mandatory step in preclinical safety pharmacology.[25][27]

The gold standard for assessing hERG channel activity is patch-clamp electrophysiology.[27] This technique directly measures the potassium current flowing through hERG channels expressed in a stable cell line (e.g., HEK293).[25][28] The inhibitory effect of the test compound is quantified by measuring the reduction in this current. Automated patch-clamp systems allow for higher throughput screening.[28]

-

Cell Preparation: Use HEK293 cells stably expressing the hERG channel.[25][28]

-

Recording: A stable baseline hERG current is recorded in a vehicle control solution. A specific voltage protocol is applied to activate the channels and elicit a "tail current," which is the primary parameter measured.[25]

-

Compound Application: The test compound is perfused over the cells at increasing concentrations. The effect on the hERG tail current is recorded at each concentration until a steady-state inhibition is reached (typically 3-5 minutes).[25]

-

Positive Control: A known hERG blocker (e.g., E-4031) is applied at the end of the experiment to confirm the sensitivity of the assay system.[25][28]

-

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. These data are used to generate a concentration-response curve and determine the IC50 value.

Interpretation of Safety Data

| Assay | Endpoint | Example Result | Interpretation |

| Cytotoxicity | CC50 | > 50 µM | Low risk of general cytotoxicity. |

| hERG Inhibition | IC50 | > 30 µM | Low risk of hERG-related cardiotoxicity.[25] |

A large therapeutic window (the ratio of CC50 or hERG IC50 to the pharmacologically active concentration, e.g., Ki or uptake IC50) is desirable. A compound with high potency at its primary target and low potency in safety assays (high CC50 and hERG IC50 values) has a more favorable preclinical safety profile.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the comprehensive in vitro evaluation of Methyl(2-methyl-4-phenylbutan-2-yl)amine. By progressing from target binding to functional mechanism and finally to safety liability, this workflow provides a robust framework for generating a detailed pharmacological profile.

The data generated—binding affinities (Ki), functional potencies (IC50/EC50 for uptake and release), off-target activities, and safety margins—are essential for making informed decisions. They allow for the classification of the compound as a selective NET inhibitor, a balanced triple reuptake inhibitor, a potent dopamine releaser, or another profile entirely. This profile is critical for predicting its potential therapeutic utility and abuse liability, and for guiding subsequent in vivo studies in relevant animal models.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Romo-Mancillas, A., et al. (2019). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. IntechOpen. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Unknown. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Singh, S. (2017). Overview of Monoamine Transporters. Methods in Molecular Biology. Retrieved from [Link]

-

Saha, K., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(7), 587-595. Retrieved from [Link]

-

Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 631. Retrieved from [Link]

-

Ahmed, M. U., et al. (2024). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. MDPI. Retrieved from [Link]

-

bioRxiv. (2025). Structure based discovery of antipsychotic-like TAAR1 agonists. Retrieved from [Link]

-

Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

-

Posa, P., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Retrieved from [Link]

-

Cervetto, C., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Reproductive Toxicology, 116, 108358. Retrieved from [Link]

-

Rothman, R. B., et al. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit7.9. Retrieved from [Link]

-

Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 72, 12.11.1-12.11.23. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

PubMed Central. (2025). The TAAR1 Agonist PCC0105004 Regulates Amygdala Synaptic Plasticity to Alleviate Anxiety‐Like Behaviors in Rats. Advanced Science. Retrieved from [Link]

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]

-

Zhang, C., et al. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology, 14, 1149950. Retrieved from [Link]

-

Institute for Risk Assessment Sciences. (n.d.). Techniques. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Recent Progress in Quantitatively Monitoring Vesicular Neurotransmitter Release and Storage With Micro/Nanoelectrodes. Frontiers in Chemistry, 8, 622030. Retrieved from [Link]

-

De Luca, L., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. MDPI. Retrieved from [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

-

ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-phenylbutan-2-amine. Retrieved from [Link]

-

Castañeda, G. C., et al. (2022). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Salud Mental, 45(5), 239-248. Retrieved from [Link]

-

MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Kim, D., et al. (2025). Bifunctional Behavior of Conformationally Constrained Methamphetamine Analogs: Unexpected Heteroclitic Immune Response and Antagonist Effects Altering Methamphetamine and Fentanyl Pharmacology. ACS Publications. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 2. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]

- 3. 2-Methyl-4-phenylbutan-2-amine | C11H17N | CID 12851223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Structure based discovery of antipsychotic-like TAAR1 agonists | bioRxiv [biorxiv.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment [frontiersin.org]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. bds.berkeley.edu [bds.berkeley.edu]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. rockefeller.edu [rockefeller.edu]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Structural Elucidation of Methyl(2-methyl-4-phenylbutan-2-yl)amine: A Predictive NMR Guide

Executive Summary

Methyl(2-methyl-4-phenylbutan-2-yl)amine—a higher homologue of the mephentermine class of compounds—presents a unique structural elucidation challenge due to its combination of a flexible ethylene bridge, a sterically hindered tert-alkyl amine core, and a monosubstituted aromatic ring. For researchers and drug development professionals, confirming the precise connectivity of this molecule is critical for validating synthetic pathways and ensuring pharmacological purity. This whitepaper provides an in-depth, predictive Nuclear Magnetic Resonance (NMR) guide, detailing the causality behind chemical shifts, self-validating acquisition protocols, and 2D correlation logic required to unambiguously characterize this compound.

Molecular Architecture & Spin System Mapping

To predict the NMR spectra accurately, we must first deconstruct the molecule (Chemical Formula: C12H19N ) into its discrete spin systems:

-

The Aromatic System: A monosubstituted phenyl ring containing 5 protons and 4 distinct carbon environments (due to symmetry).

-

The Ethylene Bridge: Two adjacent methylene groups (C3 and C4) forming an AA'BB' spin system.

-

The Quaternary Core: A C2 quaternary carbon bonded to a gem-dimethyl group (C1 and the 2-methyl group), creating a 6-proton singlet.

-

The Amine Terminus: An N-methyl group and a single, exchangeable secondary amine proton.

Understanding these isolated systems allows us to predict the fundamental principles of nuclear magnetic resonance for this specific molecule [1].

Predicted High-Resolution ¹H NMR Spectrum

The proton NMR spectrum is highly diagnostic for the aliphatic core of this molecule. The data below is predicted for a 400 MHz spectrometer using Deuterated Chloroform ( CDCl3 ) at 298 K.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl3 )

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causal Rationale |

| 7.15 – 7.30 | Multiplet (m) | 5H | Phenyl (Ar-H) | Deshielded by the diamagnetic anisotropy of the aromatic ring. |

| 2.62 | Multiplet (m) | 2H | C4-H₂ | Deshielded by the adjacent phenyl ring (benzylic position). |

| 2.32 | Singlet (s) | 3H | N-CH₃ | Deshielded by the electronegative nitrogen atom. Appears as a singlet due to rapid NH chemical exchange. |

| 1.75 | Multiplet (m) | 2H | C3-H₂ | Shielded relative to C4 due to distance from the aromatic ring, but coupled to C4 protons. |

| 1.25 | Broad Singlet (br s) | 1H | N-H | Highly variable shift; broad due to quadrupolar relaxation of ¹⁴N. Self-validating check: Disappears upon D₂O shake. |

| 1.12 | Singlet (s) | 6H | C2-(CH₃)₂ | Shielded alkyl protons; singlet due to attachment to a quaternary carbon (no adjacent protons to couple with). |

Field-Proven Insight: The N-H proton often overlaps with the gem-dimethyl singlet at ~1.12 ppm depending on concentration and hydrogen bonding. Adding a drop of D2O to the NMR tube will cause the N-H signal to vanish via deuterium exchange, validating its assignment and resolving any integration ambiguity.

Predicted ¹³C NMR Spectrum & Heteronuclear Correlations

Carbon-13 NMR provides the definitive proof of the molecular skeleton, particularly the quaternary C2 center which is invisible in standard ¹H 1D experiments.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl3 )

| Chemical Shift (ppm) | Carbon Type | Assignment | Causal Rationale |

| 142.8 | Quaternary (Cq) | C-ipso (Ar) | Deshielded by the alkyl chain attachment and aromatic ring currents. |

| 128.4, 128.3 | Methine (CH) | C-ortho, C-meta | Standard aromatic carbons; two signals representing 4 symmetric carbons. |

| 125.7 | Methine (CH) | C-para (Ar) | Slightly shielded relative to ortho/meta positions. |

| 53.5 | Quaternary (Cq) | C2 | Strongly deshielded by the directly attached electronegative nitrogen atom. |

| 44.1 | Methylene (CH₂) | C3 | Deshielded by the adjacent C2 quaternary center and beta-effect of the amine. |

| 30.6 | Methylene (CH₂) | C4 | Benzylic carbon; shift is characteristic of an alkyl chain attached to an aromatic ring. |

| 28.2 | Methyl (CH₃) | N-CH₃ | Deshielded by the directly attached nitrogen. |

| 26.8 | Methyl (CH₃) | C2-(CH₃)₂ | Standard alkyl methyls, slightly deshielded by the alpha quaternary center. |

Field-Proven Insight: While the molecule contains 12 carbon atoms, the ¹³C spectrum will display exactly 9 distinct resonances . This reduction in signal count is a critical self-validating metric that confirms the time-averaged symmetry of both the phenyl ring and the gem-dimethyl group.

Experimental Protocols: Self-Validating Acquisition

To ensure the highest fidelity data, the following standard operating procedure (SOP) must be executed. Every step is designed with an internal validation mechanism.

-

Sample Preparation & Matrix Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3 .

-

Causality: CDCl3 provides a deuterium lock signal to stabilize the magnetic field and lacks interfering proton signals, save for the residual CHCl3 peak at 7.26 ppm, which serves as an internal secondary reference [2].

-

-

Probe Tuning and Matching: Adjust the probe's capacitance to match the impedance of the sample.

-

Causality: This maximizes radiofrequency (RF) power transfer, optimizing the signal-to-noise ratio (SNR) and ensuring precise 90° pulse widths.

-

-

Locking and Shimming (B₀ Homogeneity): Lock the spectrometer to the deuterium frequency. Perform gradient shimming.

-

Validation: A self-validating shim is confirmed when the full-width at half-maximum (FWHM) of the internal Tetramethylsilane (TMS) standard peak at 0.00 ppm is ≤ 0.5 Hz.

-

-

1D ¹H Acquisition (zg30): Execute a standard single-pulse sequence with 16 scans and a relaxation delay (d1) of 2.0 seconds.

-

Causality: A 2-second delay ensures >5T1 relaxation for most protons, yielding accurate, quantitative integrals for the 19 protons in the molecule.

-

-

1D ¹³C{¹H} Acquisition (zgpg30): Execute a proton-decoupled carbon sequence with 1024 scans.

-

Validation: Verify the presence of exactly 9 carbon peaks to confirm structural symmetry.

-

Fig 1. Self-validating NMR acquisition workflow ensuring high-fidelity structural elucidation.

2D NMR Strategies for Unambiguous Assignment

To elevate the structural assignment from predictive to definitive, a suite of 2D NMR experiments is required to map the connectivity of the isolated spin systems.

-

COSY (Correlation Spectroscopy): Maps homonuclear 3JHH couplings.

-

Application: Will show a definitive cross-peak between the C4-H₂ (2.62 ppm) and C3-H₂ (1.75 ppm) multiplets, confirming the intact ethylene bridge.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH bonds.

-

Application: Differentiates the overlapping aromatic protons by correlating them directly to their specific ¹³C resonances (ortho, meta, para).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH and 3JCH couplings.

-

Application: Critical for assigning the "invisible" quaternary carbons. The C2 quaternary carbon (53.5 ppm) acts as a central node, showing strong 3JCH correlations from the N-CH₃ protons and 2JCH correlations from the gem-dimethyl and C3-H₂ protons, unambiguously anchoring the amine core.

-

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic for C2 assignment.

References

-

"Nuclear Magnetic Resonance Spectroscopy." Chemistry LibreTexts, 2022. URL:[Link][1][2]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link][3][4]

Sources

Stability and Storage Conditions for 2-Methyl-4-phenylbutan-2-amine: A Comprehensive Technical Guide

Executive Summary

As pharmaceutical development increasingly relies on complex aliphatic amines for active pharmaceutical ingredient (API) synthesis, understanding the precise physicochemical boundaries of these intermediates is critical. 2-Methyl-4-phenylbutan-2-amine (also known as 1,1-dimethyl-3-phenylpropylamine) is a highly sterically hindered primary amine[1]. This technical guide provides an in-depth analysis of its stability profile, degradation causality, and validated storage protocols. By leveraging the structural mechanics of its gem-dimethyl group, researchers can optimize storage conditions to prevent oxidative degradation, carbonation, and moisture-induced instability.

Structural Mechanics & Causality of Stability

To understand the stability of 2-methyl-4-phenylbutan-2-amine, one must analyze its molecular architecture. The compound features a primary amine attached to a tertiary carbon (the alpha-carbon is bonded to two methyl groups and the alkyl chain).

The Causality of Oxidative Resistance: In standard phenethylamines, the alpha-carbon possesses abstractable hydrogens. These hydrogens are highly susceptible to chemical oxidants or enzymatic abstraction, which leads to the formation of an unstable imine intermediate that rapidly hydrolyzes into a ketone. By substituting these hydrogens with a gem-dimethyl group , 2-methyl-4-phenylbutan-2-amine is completely devoid of alpha-hydrogens[1]. This steric shielding fundamentally blocks the primary oxidative deamination pathway. Consequently, the molecule exhibits exceptional intrinsic stability against standard oxidative stress compared to unhindered primary amines.

Vulnerabilities: Despite its oxidative resistance, the amine remains sufficiently nucleophilic to react with atmospheric carbon dioxide, forming carbamate salts. Furthermore, while primary amines do not form stable nitrosamines directly, regulatory guidelines (such as EMA Article 5(3)) mandate strict environmental controls, as any secondary amine impurities present in the batch can react with atmospheric or excipient-derived nitrosating agents during storage[2].

Table 1: Physicochemical Properties & Stability Impact

| Property | Value | Causality & Stability Implication |

| Molecular Formula | C₁₁H₁₇N | Aliphatic nature requires protection from extreme thermal stress[1]. |

| Alpha-Carbon | gem-Dimethyl | Blocks imine formation; prevents rapid oxidative deamination. |

| State (Free Base) | Liquid / Oil | High surface area accelerates atmospheric CO₂ absorption (carbamation). |

| State (HCl Salt) | Crystalline Powder | Reduced surface area; highly stable but inherently hygroscopic[3]. |

Degradation Pathways & Environmental Sensitivities

The degradation of this compound is heavily dependent on its salt form. The free base (CAS 43052-72-8) and the hydrochloride salt (CAS 51677-23-7) exhibit divergent stability profiles.

Figure 1: Chemical degradation pathways and stabilization logic for 2-methyl-4-phenylbutan-2-amine.

-

Carbonation (Free Base): Exposure to ambient air allows the free base to act as a nucleophile against CO₂, forming insoluble carbamates. This manifests as a cloudy precipitate in the otherwise clear oil.

-

Hygroscopicity (HCl Salt): The hydrochloride salt is highly stable against oxidation but is hygroscopic. Exposure to relative humidity (RH) > 60% can lead to moisture absorption, caking, and localized micro-hydrolysis[3].

Recommended Storage Conditions

To maintain >99% purity over a multi-year shelf life, storage conditions must be tailored to the specific chemical form[4],[5].

Table 2: ICH-Aligned Storage Protocols

| Chemical Form | Temperature | Atmosphere | Container Closure System | Shelf-Life |

| Free Base | 2°C to 8°C | Argon / Nitrogen | Amber glass vial, PTFE-lined cap | 6–12 months |